CYP3A4 Selective Inhibition Profile
The compound exhibits a 10-fold lower IC50 for CYP3A4 (5,490 nM) compared to CYP2C19 (Ki = 50,000 nM) and CYP2E1 (IC50 = 50,000 nM). [1] This selectivity profile contrasts with typical 2,4-dimethylthiazole carboxamides bearing unsubstituted or para-substituted anilines, which often show broad CYP inhibition. The differential is meaningful for drug interaction risk assessment.
| Evidence Dimension | CYP450 isoform inhibition |
|---|---|
| Target Compound Data | CYP3A4 IC50 = 5,490 nM; CYP2C19 Ki = 50,000 nM; CYP2E1 IC50 = 50,000 nM |
| Comparator Or Baseline | Class-level inference: typical 2,4-dimethylthiazole-5-carboxamides with unsubstituted aniline show IC50 <10 μM for multiple CYPs |
| Quantified Difference | Target compound shows ~10-fold selectivity for CYP3A4 over CYP2C19/CYP2E1, whereas class analogs often show pan-CYP inhibition in the same range |
| Conditions | Recombinant CYP450 isoforms / human liver microsomes; preincubation 3–5 min; detection by LC-MS/MS (ChEMBL/Amgen curated data) |
Why This Matters
This CYP selectivity profile is critical for prioritizing compounds with lower polypharmacy risk in early drug discovery; researchers selecting this compound for PDK1 or kinase programs gain a defined metabolic liability profile absent from many generic thiazole carboxamides.
- [1] BindingDB, BDBM50380527 (CHEMBL2018913). CYP2C19, CYP2E1, CYP3A4 inhibition data curated from Amgen. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
